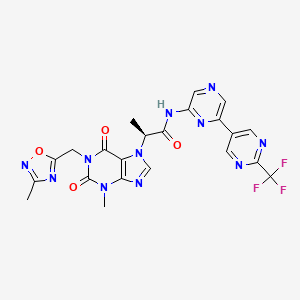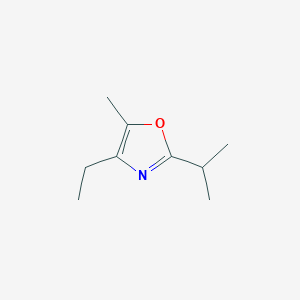
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole is an organic compound belonging to the class of 2,4,5-trisubstituted oxazoles. These compounds are characterized by an oxazole ring substituted at positions 2, 4, and 5
Preparation Methods
The synthesis of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Industrial production often employs flow synthesis techniques, which offer advantages in terms of safety and product purity .
Chemical Reactions Analysis
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents like NiO2, CuBr2/DBU, and NBS/hv are also used for oxidation reactions . These reactions often result in the formation of oxazole derivatives with different substituents.
Scientific Research Applications
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer properties . The compound is also used in the development of new materials and as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of 4-Ethyl-5-methyl-2-(1-methylethyl)oxazole involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Ethyl-5-methyl-2-(1-methylethyl)oxazole can be compared with other 2,4,5-trisubstituted oxazoles. Similar compounds include 4-ethyl-2-isopropyl-5-methyl-1,3-oxazole and other oxazole derivatives . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
84027-96-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C9H15NO/c1-5-8-7(4)11-9(10-8)6(2)3/h6H,5H2,1-4H3 |
InChI Key |
SGEREWZCOUDFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)

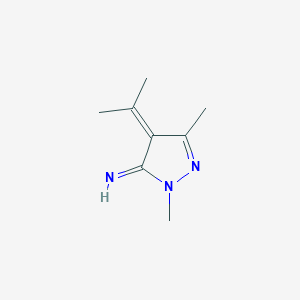
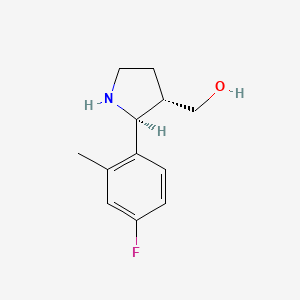

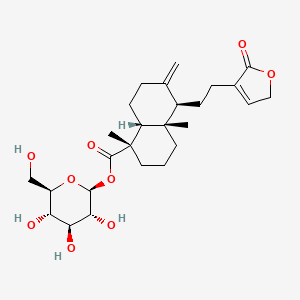
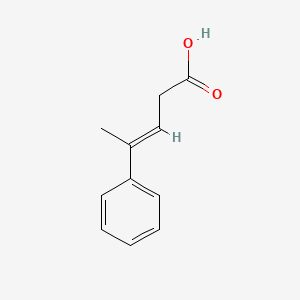
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
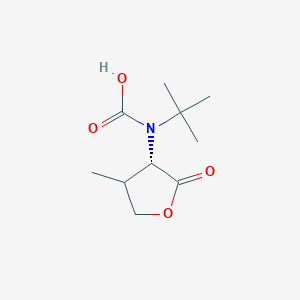
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)

